2-Ethyl-6-methyl-1,4-dihydroquinolin-4-one 2-Ethyl-6-methyl-1,4-dihydroquinolin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17684021
InChI: InChI=1S/C12H13NO/c1-3-9-7-12(14)10-6-8(2)4-5-11(10)13-9/h4-7H,3H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol

2-Ethyl-6-methyl-1,4-dihydroquinolin-4-one

CAS No.:

Cat. No.: VC17684021

Molecular Formula: C12H13NO

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-6-methyl-1,4-dihydroquinolin-4-one -

Specification

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
IUPAC Name 2-ethyl-6-methyl-1H-quinolin-4-one
Standard InChI InChI=1S/C12H13NO/c1-3-9-7-12(14)10-6-8(2)4-5-11(10)13-9/h4-7H,3H2,1-2H3,(H,13,14)
Standard InChI Key DYVMOBINABFKCI-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=O)C2=C(N1)C=CC(=C2)C

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s structure consists of a partially hydrogenated quinoline ring system, where the 1,4-dihydroquinolin-4-one moiety is substituted with an ethyl group at position 2 and a methyl group at position 6. The planar aromatic quinoline ring is modified by reduction at the 1,4-positions, introducing a ketone group at position 4. This structural configuration impacts electronic distribution, influencing reactivity and intermolecular interactions .

Table 1: Key Identifiers of 2-Ethyl-6-methyl-1,4-dihydroquinolin-4-one

PropertyValue
CAS Number123637-44-5
Molecular FormulaC12H13NO\text{C}_{12}\text{H}_{13}\text{NO}
Molecular Weight187.24 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Spectroscopic Validation

While direct spectroscopic data for this compound is limited in the literature, analogous dihydroquinolinone derivatives have been characterized using 1H^1\text{H} NMR, 13C^{13}\text{C} NMR, and IR spectroscopy . For example, the carbonyl group in the 4-position typically exhibits a strong absorption band near 1680–1700 cm1^{-1} in IR spectra. In 1H^1\text{H} NMR, the ethyl and methyl substituents would appear as distinct multiplets and singlets, respectively, with coupling constants reflecting their spatial arrangement .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 2-ethyl-6-methyl-1,4-dihydroquinolin-4-one can be inferred from methodologies applied to structurally related compounds. A common approach involves cyclocondensation reactions, such as the Knorr quinoline synthesis, where a β-keto ester reacts with an aniline derivative. For instance, ethyl acetoacetate and 2-ethyl-6-methylaniline could undergo cyclization under acidic conditions to form the dihydroquinolinone framework .

Alternative routes may employ transition metal-catalyzed reactions or microwave-assisted synthesis to enhance yield and purity. A study on similar 1,2-dihydroquinoline derivatives utilized aza-Michael addition reactions between hydrazinylquinolinones and ethyl propiolate, achieving stereoselective products under refluxing ethanol . Adapting such methods, the target compound could be synthesized via nucleophilic attack on an activated alkyne, followed by cyclization.

Industrial Production Challenges

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its hydrophobic alkyl groups and polar ketone moiety. It is expected to exhibit limited solubility in water but higher solubility in organic solvents like ethanol, dimethylformamide (DMF), or dichloromethane. Stability studies on similar dihydroquinolinones indicate susceptibility to oxidation, particularly at the dihydro ring positions, necessitating storage under inert atmospheres .

Thermal Behavior

While experimental data on thermal decomposition are unavailable, thermogravimetric analysis (TGA) of related compounds suggests decomposition onset temperatures above 200°C. The ethyl and methyl substituents may lower melting points compared to unsubstituted dihydroquinolinones due to reduced crystal lattice energy .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The aromatic ring in 2-ethyl-6-methyl-1,4-dihydroquinolin-4-one is electron-deficient due to the electron-withdrawing ketone group, directing electrophilic attacks to the 5- and 7-positions. Nitration or sulfonation reactions would proceed under strongly acidic conditions, yielding nitro- or sulfonato-derivatives .

Reduction and Oxidation

The ketone at position 4 can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH4\text{NaBH}_4) or lithium aluminum hydride (LiAlH4\text{LiAlH}_4). Conversely, oxidation of the dihydro ring with KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3 could yield fully aromatic quinolinone derivatives .

Table 2: Representative Reactions of 2-Ethyl-6-methyl-1,4-dihydroquinolin-4-one

Reaction TypeReagents/ConditionsProduct
Ketone ReductionNaBH4\text{NaBH}_4, EtOH4-Hydroxy-1,4-dihydroquinoline
Aromatic NitrationHNO3\text{HNO}_3, H2SO4\text{H}_2\text{SO}_45-Nitro derivative
OxidationKMnO4\text{KMnO}_4, H2O\text{H}_2\text{O}Quinolin-4-one

Comparative Analysis with Analogous Compounds

2-Ethyl-1-methyl-3-phenyl-1,4-dihydroquinolin-4-one

This analog (CAS 80806-64-0) replaces the 6-methyl group with a phenyl ring, increasing molecular weight to 263.34 g/mol and enhancing aromatic stacking interactions. The phenyl group directs electrophilic substitution to the meta position, altering reactivity compared to the methyl-substituted derivative .

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